molecular formula C13H13ClF3N3O2 B3010623 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide CAS No. 1385265-21-3

2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide

Cat. No.: B3010623
CAS No.: 1385265-21-3
M. Wt: 335.71
InChI Key: ILKXAIJGVRXPGD-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H13ClF3N3O2 and its molecular weight is 335.71. The purity is usually 95%.
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Biological Activity

The compound 2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide (CAS Number: 1385265-21-3) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoroethyl group and a pyrrolidinone ring, suggests possible interactions with various biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on existing literature, including data tables and relevant case studies.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C₁₃H₁₃ClF₃N₃O₂
Molecular Weight 335.71 g/mol
CAS Number 1385265-21-3
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The trifluoroethyl group and pyrrolidinone ring are believed to enhance its binding affinity and selectivity towards these targets. This interaction may modulate enzyme activity or receptor function, leading to downstream effects on cellular pathways and physiological processes.

Neuropharmacological Effects

Compounds with trifluoroethyl groups have been reported to influence neurotransmitter systems. For example, some fluorinated compounds have shown enhanced potency in inhibiting serotonin uptake and modulating cholinergic receptors . The potential neuropharmacological effects of this compound warrant further investigation given the importance of these pathways in neurodegenerative diseases.

Study on Structural Activity Relationships (SAR)

A detailed SAR study involving similar compounds highlighted that the presence of halogen substituents significantly influenced biological activity. In particular, the introduction of a trifluoromethyl group was associated with improved binding affinity to target proteins involved in cancer progression . This finding supports the hypothesis that this compound may exhibit enhanced biological activity due to its structural features.

Clinical Relevance

While direct clinical studies on this specific compound are currently lacking, research into related compounds suggests potential therapeutic applications in oncology and neurology. The exploration of trifluorinated compounds in drug design has been fruitful, leading to the development of several FDA-approved drugs that incorporate similar functionalities .

Properties

IUPAC Name

2-chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2/c1-19(11(21)8-2-4-18-10(14)6-8)9-3-5-20(12(9)22)7-13(15,16)17/h2,4,6,9H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKXAIJGVRXPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1=O)CC(F)(F)F)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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